molecular formula C19H24N4O4 B13494787 2-(2,6-Dioxo-3-piperidyl)-5-[methyl-[4-(methylamino)butyl]amino]isoindoline-1,3-dione

2-(2,6-Dioxo-3-piperidyl)-5-[methyl-[4-(methylamino)butyl]amino]isoindoline-1,3-dione

Cat. No.: B13494787
M. Wt: 372.4 g/mol
InChI Key: WDBBVIDMPNSTQA-UHFFFAOYSA-N
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Description

2-(2,6-dioxopiperidin-3-yl)-5-{methyl[4-(methylamino)butyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with significant applications in medicinal chemistry and drug development. This compound is known for its role as a functionalized cereblon ligand, which is crucial in the development of targeted protein degradation technologies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-{methyl[4-(methylamino)butyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-aminomethyl-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione with various reagents under controlled conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and bases such as diisopropylethylamine (DIPEA) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dioxopiperidin-3-yl)-5-{methyl[4-(methylamino)butyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-5-{methyl[4-(methylamino)butyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with molecular targets such as cereblon. This interaction leads to the recruitment of specific proteins for ubiquitination and subsequent degradation by the proteasome . The compound’s ability to induce targeted protein degradation makes it a valuable tool in drug discovery and development .

Properties

Molecular Formula

C19H24N4O4

Molecular Weight

372.4 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-[methyl-[4-(methylamino)butyl]amino]isoindole-1,3-dione

InChI

InChI=1S/C19H24N4O4/c1-20-9-3-4-10-22(2)12-5-6-13-14(11-12)19(27)23(18(13)26)15-7-8-16(24)21-17(15)25/h5-6,11,15,20H,3-4,7-10H2,1-2H3,(H,21,24,25)

InChI Key

WDBBVIDMPNSTQA-UHFFFAOYSA-N

Canonical SMILES

CNCCCCN(C)C1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

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